N-(2-methoxyphenyl)-5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes methoxyphenyl and propoxyphenyl groups attached to a tetrazolopyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the tetrazole ring via cyclization reactions using azide sources under specific conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-(2-METHOXYPHENYL)-5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties. Common reagents for these reactions include halides and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-METHOXYPHENYL)-5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar compounds to N-(2-METHOXYPHENYL)-5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other tetrazolopyrimidine derivatives with varying substituents. These compounds share a common core structure but differ in their functional groups, leading to distinct chemical and biological properties. Examples include:
- N,7-Bis(2-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- 2-thio-containing pyrimidines
The uniqueness of N-(2-METHOXYPHENYL)-5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of methoxyphenyl and propoxyphenyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H24N6O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-4-13-31-17-11-7-5-9-15(17)20-19(14(2)23-22-25-26-27-28(20)22)21(29)24-16-10-6-8-12-18(16)30-3/h5-12,20H,4,13H2,1-3H3,(H,24,29)(H,23,25,27) |
InChI Key |
OLGSOCVZUHMHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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